![molecular formula C22H28N2O4S B3205949 N-(1-pivaloylindolin-6-yl)-4-propoxybenzenesulfonamide CAS No. 1040660-67-0](/img/structure/B3205949.png)
N-(1-pivaloylindolin-6-yl)-4-propoxybenzenesulfonamide
Overview
Description
N-(1-pivaloylindolin-6-yl)-4-propoxybenzenesulfonamide, commonly known as PIPBS, is a chemical compound that has attracted significant attention in the field of scientific research due to its potential applications in various fields. PIPBS is a sulfonamide derivative that has been studied for its ability to inhibit the activity of certain enzymes, making it a promising candidate for a wide range of applications.
Mechanism of Action
The mechanism of action of PIPBS involves the inhibition of certain enzymes, specifically the protein kinases. These enzymes play a crucial role in the regulation of cell growth and proliferation, and their inhibition can lead to the suppression of cancer cell growth.
Biochemical and Physiological Effects:
Studies have shown that PIPBS can have a range of biochemical and physiological effects. In addition to its anti-cancer properties, PIPBS has also been shown to have anti-inflammatory and anti-oxidant properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Advantages and Limitations for Lab Experiments
One of the major advantages of PIPBS is its specificity for certain enzymes, which makes it a promising candidate for the development of targeted therapies. However, one of the limitations of PIPBS is its relatively low solubility in water, which can make it difficult to work with in certain lab experiments.
Future Directions
There are many potential future directions for the study of PIPBS. One area of interest is in the development of new cancer treatments that target the specific enzymes inhibited by PIPBS. Additionally, further research is needed to fully understand the biochemical and physiological effects of PIPBS, particularly in the context of neurodegenerative diseases. Finally, there is also potential for the development of new synthetic methods for the production of PIPBS, which could improve its solubility and make it easier to work with in lab experiments.
Scientific Research Applications
PIPBS has been extensively studied for its potential applications in scientific research. One of the most promising areas of application is in the field of cancer research. Studies have shown that PIPBS can inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells, making it a potential candidate for the development of new cancer treatments.
properties
IUPAC Name |
N-[1-(2,2-dimethylpropanoyl)-2,3-dihydroindol-6-yl]-4-propoxybenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O4S/c1-5-14-28-18-8-10-19(11-9-18)29(26,27)23-17-7-6-16-12-13-24(20(16)15-17)21(25)22(2,3)4/h6-11,15,23H,5,12-14H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKCCXJVLIODNKI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(CCN3C(=O)C(C)(C)C)C=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-pivaloylindolin-6-yl)-4-propoxybenzenesulfonamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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